6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This is followed by the reaction with various sodium azides to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry, such as the use of green solvents and catalysts, can be applied to scale up the synthesis process. This ensures that the production is environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its biological activity. For instance, the compound can inhibit enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with cellular receptors to modulate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
Esculetin: A coumarin derivative with similar biological activities.
Ferulic Acid: Known for its antioxidant properties and structural similarity to the target compound.
Uniqueness
6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[[2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-11-14(20)7-6-13-12(10-17(24)25-18(11)13)9-15(21)19-8-4-2-3-5-16(22)23/h6-7,10,20H,2-5,8-9H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
WMEZIFBTVJLNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCCCCCC(=O)O)O |
Origin of Product |
United States |
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